2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide
CAS No.: 31537-06-1
Cat. No.: VC14533201
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31537-06-1 |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 2-oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide |
| Standard InChI | InChI=1S/C16H19NO3/c18-14-11-13(16(20-14)9-5-2-6-10-16)15(19)17-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19) |
| Standard InChI Key | KCMFZLBQXURGIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide, reflects its spirocyclic framework. The core structure consists of a cyclohexane ring fused to a γ-lactone (1-oxaspiro[4.5]decane-2-one), with a carboxamide substituent at position 4 and a phenyl group attached to the amide nitrogen. Key structural features include:
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Spiro Junction: The spiro[4.5] system bridges the cyclohexane and lactone rings, creating a rigid bicyclic framework.
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Lactone Group: The 2-oxo group in the lactone ring contributes to electrophilic reactivity.
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Carboxamide Moiety: The N-phenylcarboxamide side chain introduces hydrogen-bonding capacity and aromaticity.
The canonical SMILES representation (C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3) and InChIKey (KCMFZLBQXURGIT-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol |
| XLogP3-AA | 2.7 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (lactone O, amide O, ketone O) |
The compound’s moderate lipophilicity (XLogP3-AA ≈ 2.7) suggests reasonable membrane permeability, a trait relevant to drug discovery.
Synthesis and Preparation
Two-Step Synthetic Route
The primary synthesis involves a two-step protocol :
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Activation of Carboxylic Acid Precursor:
Reaction of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (CAS 2819-56-9) with thionyl chloride (SOCl₂) in benzene under heating for 6 hours yields the corresponding acyl chloride. This step achieves a 93.53% conversion efficiency . -
Amide Coupling:
Treatment of the acyl chloride with aniline (C₆H₅NH₂) in benzene at 60°C for 2 hours affords the target carboxamide with an 80% yield .
Optimization Challenges
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Solvent Selection: Benzene, though effective, poses toxicity concerns. Substitutes like toluene or dichloromethane may require adjusted reaction times.
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Byproduct Formation: Overheating during the acyl chloride step risks lactone ring opening, necessitating precise temperature control .
Related Compounds and Analogues
Carboxylic Acid Precursor
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (CAS 2819-56-9) serves as the foundational building block. Its decarboxylation kinetics have been extensively studied, revealing a first-order reaction with activation enthalpy ΔH‡ = 29.0 kcal/mol and entropy ΔS‡ = -13.6 e.u. at 500 K . This concerted intramolecular mechanism proceeds via cyclic transition states, as depicted below:
Structural Analogues
Substituting the phenyl ring with electron-donating groups (e.g., -OCH₃) improves aqueous solubility, while bulky substituents (e.g., morpholinyl) may modulate target binding .
Chemical Reactivity and Stability
Lactone Ring Reactivity
The γ-lactone moiety undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions with amines or alcohols. For example, treatment with ethanolamine could yield hydroxyethylamide derivatives, though such transformations remain unexplored in the literature.
Thermal Stability
Thermogravimetric analysis (TGA) data, though absent in available sources, can be inferred from analogues. The spirocyclic framework likely confers rigidity, raising the decomposition temperature above 200°C.
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